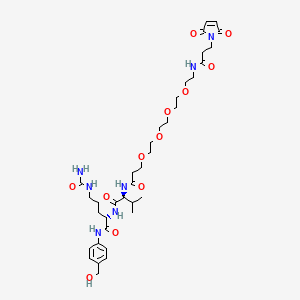
4-Iodo-pyrimidine hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-pyrimidine hydriodide is a chemical compound with the molecular formula C4H4I2N2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of an iodine atom at the fourth position of the pyrimidine ring and an additional iodine atom in the form of hydriodide
Mécanisme D'action
Target of Action
Similar compounds such as 4-iodopyrazole have been shown to interact with enzymes like alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase . These enzymes play crucial roles in various metabolic processes, including alcohol metabolism and mycobacterial cell wall biosynthesis .
Biochemical Pathways
Pyrimidine metabolism is a critical pathway in cellular function, involved in the synthesis of dna, rna, lipids, and carbohydrates . Any alteration in this pathway could have significant downstream effects on cellular function and metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-pyrimidine hydriodide typically involves the iodination of pyrimidine derivatives. One common method is the electrophilic aromatic substitution reaction, where pyrimidine is treated with iodine and an oxidizing agent such as silver nitrate (AgNO3) under solvent-free conditions. This method is eco-friendly and yields high purity products .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher yields. The use of solid iodine and silver nitrate as reagents ensures that the process is both cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-pyrimidine hydriodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the fourth position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atoms can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation and Reduction Reactions: Products include iodinated pyrimidine derivatives with altered oxidation states.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
4-Iodo-pyrimidine hydriodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
4-Bromo-pyrimidine: Similar in structure but contains a bromine atom instead of iodine.
4-Chloro-pyrimidine: Contains a chlorine atom at the fourth position.
4-Fluoro-pyrimidine: Contains a fluorine atom at the fourth position.
Uniqueness: 4-Iodo-pyrimidine hydriodide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic size and higher electronegativity of iodine make it more reactive in substitution and coupling reactions, providing a broader range of applications in synthetic chemistry and medicinal research .
Propriétés
IUPAC Name |
4-iodopyrimidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2.HI/c5-4-1-2-6-3-7-4;/h1-3H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAMUZUYHVLSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1I.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-31-2 |
Source


|
| Record name | Pyrimidine, 4-iodo-, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)


![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)

![ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B6306777.png)
![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)

![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B6306805.png)




